Procainamide
Overview
Description
Procainamide is a benzamide that is 4-aminobenzamide substituted on the amide N by a 2-(diethylamino)ethyl group. It is a pharmaceutical antiarrhythmic agent used for the medical treatment of cardiac arrhythmias. It has a role as a sodium channel blocker, an anti-arrhythmia drug and a platelet aggregation inhibitor.
A derivative of procaine with less CNS action.
This compound is an Antiarrhythmic.
This compound is an oral antiarrhythmic agent that has been in use for more than 60 years. Long term this compound therapy is known to induce hypersensitivity reactions, autoantibody formation and a lupus-like syndrome but is a rare cause of clinically apparent acute liver injury.
A class Ia antiarrhythmic drug that is structurally-related to PROCAINE.
See also: this compound Hydrochloride (has salt form).
Scientific Research Applications
Pharmacokinetics and Clinical Effects
- Pharmacokinetics in Humans : Procainamide has been extensively studied for its pharmacokinetics in humans. It is primarily used for the prevention or treatment of cardiac arrhythmias. The relationship between this compound dosages and plasma concentrations varies among patients, influencing its therapeutic and toxic effects. Clinical studies have found a correlation between plasma concentrations of this compound and its therapeutic and toxic effects, highlighting the importance of understanding its pharmacokinetics for effective clinical use (Koch-weser, 1971).
Metabolomics and Metabolism
- Metabolomics in Humans and Mice : A study focused on the differences in this compound-induced lupus erythematosus between humans and mice. Through metabolomic analysis, the study identified significant variations in N-acylation and N-oxidation of this compound between humans and mice. These differences are crucial for understanding the metabolism and side effects of this compound in different species (Li et al., 2012).
Antiarrhythmic Properties
- Prophylaxis in Acute Myocardial Infarction : A double-blind study demonstrated the effectiveness of this compound in preventing ventricular arrhythmias following acute myocardial infarction. The study provided insights into the therapeutic plasma concentrations needed for efficacy and highlighted the importance of monitoring plasma levels to prevent toxicity (Koch-weser et al., 1969).
Electrophysiological Impact
- Influence on Cardiac Conduction : Research has shown that this compound can enhance rate-dependent conduction slowing in myocardial tissue, particularly in conditions of elevated myocardial extracellular potassium concentration. This study provides valuable insights into the electrophysiological mechanisms of this compound in arrhythmia management (Cascio et al., 1987).
Molecular and Cellular Effects
- Effects on DNA Methyltransferase : this compound has been found to inhibit DNA methyltransferase in human T cell lines. This inhibition could contribute to the hypomethylation of DNA, offering a molecular perspective on the drug's mechanism of action and potential side effects (Scheinbart et al., 1991).
Radiopharmaceutical Potential
- Use in Heart Imaging : A study on the preparation and biodistribution of 99mTc-procainamide as a radiopharmaceutical for heart imaging showed promising results. The study highlights this compound's potential beyond its conventional use as an antiarrhythmic agent, expanding into the field of medical imaging (Motaleb et al., 2016).
Mechanism of Action
- Its role is to stabilize the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Procainamide may cause lupus erythematosus in 25–30% of patients with long-term therapy . Adverse events associated with this compound usage include hypotension, bradycardia, atrioventricular block, and ventricular tachycardia . It is also harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Procainamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes necessary for impulse initiation and conduction . This compound also interacts with the IKr rectifier potassium current, inhibiting it and contributing to its antiarrhythmic effects . Additionally, it induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes, which affects cell signaling pathways and gene expression . This compound’s impact on cellular metabolism includes altering the effective refractory period of the atria and ventricles, thereby affecting the heart’s electrical activity . It also has been shown to induce a positive antinuclear antibody (ANA) test, which may or may not accompany symptoms of a lupus erythematosus-like syndrome .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . This compound also inhibits the IKr rectifier potassium current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes . These interactions contribute to its antiarrhythmic effects by depressing ventricular excitability and increasing the stimulation threshold of the ventricle during diastole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of a lupus erythematosus-like syndrome . The stability and degradation of this compound in laboratory settings are influenced by its metabolism and excretion. It is metabolized in the liver and excreted by the kidneys, with a half-life of approximately 2.5 to 4.5 hours . Long-term effects on cellular function include potential blood dyscrasias such as agranulocytosis, bone marrow depression, neutropenia, and thrombocytopenia .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In dogs, this compound is used to treat atrial fibrillation and ventricular arrhythmias . The dosage for this compound in animal models must be carefully monitored to avoid toxic or adverse effects. High doses of this compound can lead to side effects such as loss of appetite, vomiting, diarrhea, weakness, low blood pressure, and rhythm abnormalities . The therapeutic efficacy and safety of this compound depend on the dosage and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways. The most common pathway is the acetylation of this compound to the less-toxic N-acetylthis compound . This process is genetically determined, with individuals classified as either slow or rapid acetylators. This compound can also be oxidized by cytochrome P-450 enzymes to a reactive oxide metabolite . These metabolic pathways influence the drug’s efficacy and potential side effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed after oral administration and reaches peak plasma concentrations within 1 to 2 hours . The drug is distributed throughout the body, with a bioavailability of approximately 85% when taken orally . This compound is transported by organic cation transporters, such as the H+/organic cation antiporter MATE1, which mediates its transport in renal proximal tubules .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytosol, where it interacts with sodium channels and other ion channels . The drug’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for this compound’s antiarrhythmic effects and its ability to stabilize the neuronal membrane .
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCZEXYDRLIBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
614-39-1 (hydrochloride) | |
Record name | Procainamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023512 | |
Record name | Procainamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Procainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L | |
Record name | Procainamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROCAINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Procainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT. | |
Record name | Procainamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROCAINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
51-06-9 | |
Record name | Procainamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procainamide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procainamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROCAINAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Procainamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procainamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCAINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROCAINAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Procainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165-169 °C, 165 - 169 °C | |
Record name | Procainamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Procainamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015169 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.